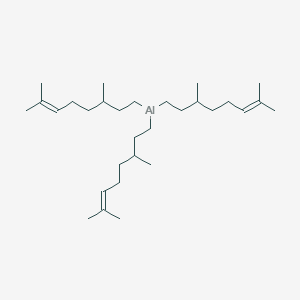

Tris(3,7-dimethyloct-6-enyl)aluminium

Description

Tris(3,7-dimethyloct-6-enyl)aluminium is an organoaluminium compound featuring three 3,7-dimethyloct-6-enyl ligands bonded to an aluminium center. The alkyl group, 3,7-dimethyloct-6-enyl, is derived from terpene alcohols (e.g., citronellol), which are commonly used in fragrance industries . However, unlike its ester counterparts (e.g., citronellyl acetate), this compound is highly reactive and air-sensitive, typical of trialkylaluminium species. Such compounds are primarily utilized in catalysis, polymerization, and as precursors in organic synthesis. The branched, unsaturated structure of the alkyl chain may confer unique steric and electronic properties, influencing its reactivity and stability compared to linear or saturated analogues.

Properties

CAS No. |

6982-94-1 |

|---|---|

Molecular Formula |

C30H57Al |

Molecular Weight |

444.8 g/mol |

IUPAC Name |

tris(3,7-dimethyloct-6-enyl)alumane |

InChI |

InChI=1S/3C10H19.Al/c3*1-5-10(4)8-6-7-9(2)3;/h3*7,10H,1,5-6,8H2,2-4H3; |

InChI Key |

MDEQTZWVOFXNBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC[Al](CCC(C)CCC=C(C)C)CCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,7-dimethyloct-6-enyl)aluminium typically involves the reaction of aluminum trichloride with 3,7-dimethyloct-6-enyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{MgBrCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(3,7-dimethyloct-6-enyl)aluminium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The 3,7-dimethyloct-6-enyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogenated compounds or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.

Scientific Research Applications

Tris(3,7-dimethyloct-6-enyl)aluminium has several applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the production of high-performance materials and as a precursor for other organoaluminum compounds.

Mechanism of Action

The mechanism by which Tris(3,7-dimethyloct-6-enyl)aluminium exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect cellular processes and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Organoaluminium Compounds

Structural and Reactivity Differences

Trialkylaluminium compounds vary significantly in reactivity based on alkyl group structure. Below is a comparative analysis:

Table 1: Key Properties of Selected Trialkylaluminium Compounds

| Compound | Molecular Weight (g/mol) | Structure Type | Reactivity | Applications | Stability |

|---|---|---|---|---|---|

| Tris(3,7-dimethyloct-6-enyl)aluminium | ~520 (estimated) | Branched, unsaturated | Moderate | Specialty catalysis, polymers | Air-sensitive |

| Trimethylaluminium (TMA) | 144.18 | Linear, saturated | Extremely high | Polymerization catalysts | Pyrophoric |

| Triethylaluminium (TEA) | 186.28 | Linear, saturated | High | Co-catalyst in polyolefins | Pyrophoric |

| Triisobutylaluminium (TIBA) | 198.33 | Branched, saturated | Moderate | Alkylation, polymerization | Less pyrophoric |

Key Observations:

Reactivity :

- Linear alkyl groups (TMA, TEA) exhibit higher reactivity due to reduced steric hindrance, enabling rapid ligand transfer. This compound, with bulky unsaturated ligands, likely shows moderated reactivity, similar to TIBA .

- The unsaturated double bond (oct-6-enyl) may enable π-coordination in catalytic cycles, a feature absent in saturated analogues.

Stability :

- All trialkylaluminium compounds are air- and moisture-sensitive. However, branched alkyl groups (e.g., TIBA, this compound) generally exhibit lower pyrophoricity than linear analogues (TMA, TEA) due to steric protection of the Al center.

Applications :

Comparison with Non-Aluminium Analogues

The 3,7-dimethyloct-6-enyl group is also found in non-aluminium compounds, such as citronellyl acetate (3,7-dimethyloct-6-enyl acetate), a fragrance ingredient . Key differences include:

- Functional Groups : Citronellyl acetate contains an ester group, rendering it stable and volatile, ideal for perfumery. In contrast, the aluminium-bound alkyl groups in this compound confer high reactivity and coordination capacity.

- Uses : While citronellyl acetate is a fragrance component, this compound is restricted to controlled chemical synthesis due to its instability.

Research Findings and Limitations

- Synthesis Challenges : The steric bulk of the 3,7-dimethyloct-6-enyl group complicates synthesis, requiring low-temperature, anhydrous conditions typical for trialkylaluminium preparation.

- Catalytic Potential: Preliminary studies suggest its unsaturated ligands may enhance selectivity in alkene polymerization, though data remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.